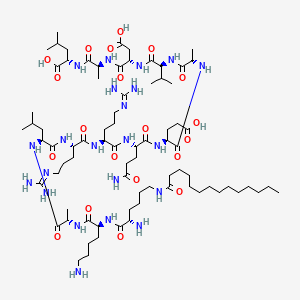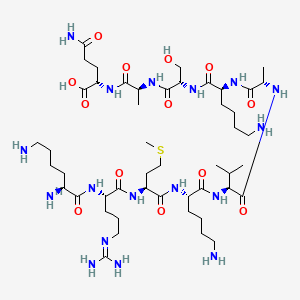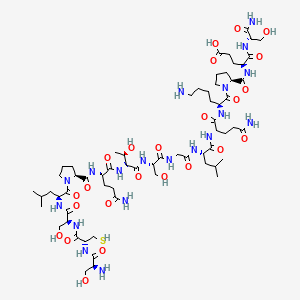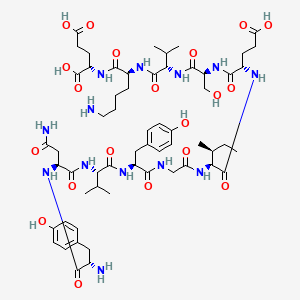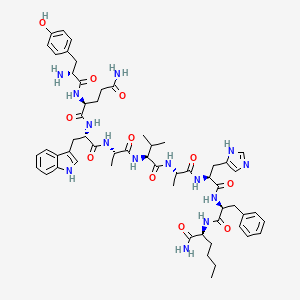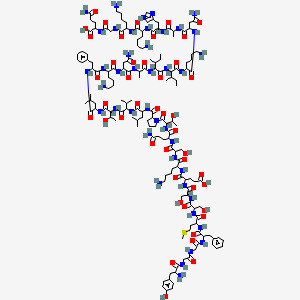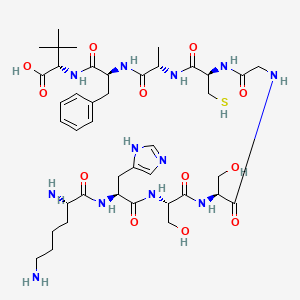
Shepherdin
Overview
Description
Shepherdin is a synthetic peptidomimetic compound designed to inhibit the interaction between heat shock protein 90 (Hsp90) and survivin, a protein that plays a crucial role in cell viability and proliferation. This compound has garnered significant attention due to its potential as an anticancer agent, particularly in targeting survivin, which is overexpressed in many types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Shepherdin is synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc-chemistry. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) group is used to protect the amino terminus of the amino acids during the synthesis .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which allows for the efficient and high-yield synthesis of the peptide. The process is optimized to ensure the purity and stability of the final product, which is crucial for its use in research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Shepherdin primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. Its main function is to disrupt the protein-protein interaction between Hsp90 and survivin .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection agents like piperidine .
Major Products Formed: The major product formed is the this compound peptide itself, which is then purified and characterized to ensure its efficacy and stability .
Scientific Research Applications
Mechanism of Action
Shepherdin exerts its effects by binding to the N-terminal domain of Hsp90, thereby inhibiting the interaction between Hsp90 and survivin. This disruption leads to the destabilization of survivin and other Hsp90 client proteins, ultimately inducing apoptosis in cancer cells. The compound targets the ATP-binding pocket of Hsp90, preventing the chaperone function of Hsp90 and leading to the degradation of its client proteins .
Comparison with Similar Compounds
Shepherdin is unique in its specific targeting of the Hsp90-survivin interaction. Similar compounds include:
This compound stands out due to its specific peptidomimetic design and its ability to induce rapid and complete cell killing in cancer cells without affecting normal cells .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64N12O12S/c1-22(33(57)49-26(14-23-10-6-5-7-11-23)37(61)53-32(40(64)65)41(2,3)4)47-39(63)30(20-66)48-31(56)17-45-35(59)28(18-54)51-38(62)29(19-55)52-36(60)27(15-24-16-44-21-46-24)50-34(58)25(43)12-8-9-13-42/h5-7,10-11,16,21-22,25-30,32,54-55,66H,8-9,12-15,17-20,42-43H2,1-4H3,(H,44,46)(H,45,59)(H,47,63)(H,48,56)(H,49,57)(H,50,58)(H,51,62)(H,52,60)(H,53,61)(H,64,65)/t22-,25-,26-,27-,28-,29-,30-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBANOGLOZZLEEW-AJLKJCTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)C(C)(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C(=O)O)C(C)(C)C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64N12O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661626 | |
| Record name | L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861224-28-4 | |
| Record name | shepherdin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)




